molecular formula C23H19NO4 B12944544 Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate

Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate

Cat. No.: B12944544
M. Wt: 373.4 g/mol
InChI Key: VUHAXUDTXAGDSL-LBAQZLPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate is a complex organic compound with a unique structure that includes an oxazolidine ring, two phenyl groups, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate typically involves the formation of the oxazolidine ring through a cyclization reaction. One common method involves the reaction of an amino alcohol with a carbonyl compound under acidic conditions to form the oxazolidine ring. The benzyl ester group can be introduced through esterification reactions using benzyl alcohol and an appropriate carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Mechanism of Action

The mechanism of action of Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenyl groups can participate in π-π interactions, further stabilizing these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate is unique due to its combination of an oxazolidine ring, two phenyl groups, and a benzyl ester. This structure provides a versatile platform for chemical modifications and interactions with biological molecules, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

benzyl (2S)-5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C23H19NO4/c25-22-20(18-12-6-2-7-13-18)24(21(28-22)19-14-8-3-9-15-19)23(26)27-16-17-10-4-1-5-11-17/h1-15,20-21H,16H2/t20?,21-/m0/s1

InChI Key

VUHAXUDTXAGDSL-LBAQZLPGSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N2[C@@H](OC(=O)C2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.